c-Kit-IN-3 is a small molecule inhibitor targeting the c-Kit receptor, a type III receptor tyrosine kinase that plays a significant role in various cellular processes, including proliferation and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in treating gastrointestinal stromal tumors (GISTs) and other cancers associated with aberrant c-Kit signaling.
c-Kit-IN-3 is classified as a small molecule inhibitor within the broader category of kinase inhibitors. It functions by specifically targeting the c-Kit receptor, which is often mutated in several malignancies, leading to uncontrolled cell growth and survival. The development of c-Kit inhibitors like c-Kit-IN-3 is crucial for advancing targeted cancer therapies.
The synthesis of c-Kit-IN-3 involves several key steps that utilize various organic chemistry techniques. The synthetic pathway typically includes:
Technical details regarding specific reagents, solvents, and conditions (temperature, reaction time) are essential for replicating the synthesis in a laboratory setting.
The molecular structure of c-Kit-IN-3 can be characterized by its unique arrangement of atoms and functional groups. Key aspects include:
Data such as molecular weight, melting point, and spectral data (NMR, IR) provide insight into the compound's identity and purity.
c-Kit-IN-3 undergoes various chemical reactions during its synthesis and in biological systems:
Technical details regarding reaction conditions (e.g., solvents, catalysts) are crucial for understanding the efficiency and yield of each step in the synthesis.
The mechanism of action for c-Kit-IN-3 involves:
Data from biochemical assays demonstrating the inhibition of kinase activity and downstream signaling pathways substantiate this mechanism.
The physical and chemical properties of c-Kit-IN-3 include:
Relevant data from analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry can provide insights into these properties.
c-Kit-IN-3 has potential applications in:
Studies demonstrating efficacy in preclinical models or clinical trials would further validate these applications.
The c-Kit receptor tyrosine kinase (officially designated as KIT or CD117) is a transmembrane glycoprotein encoded by the proto-oncogene c-kit, located on chromosome 4q11-12 in humans [1] [4]. Structurally, c-Kit belongs to the Type III receptor tyrosine kinase subfamily, characterized by five immunoglobulin-like extracellular domains (D1-D5), a transmembrane helix, and an intracellular region comprising a juxtamembrane regulatory domain, a bilobed tyrosine kinase domain (TK1 and TK2), and a C-terminal tail [1] [3] [4]. Under physiological conditions, c-Kit activation is strictly ligand-dependent: binding of dimeric stem cell factor (SCF) to D1-D3 domains induces receptor dimerization and conformational reorganization. This process relieves juxtamembrane-mediated autoinhibition and triggers sequential trans-autophosphorylation at critical tyrosine residues (Y568/Y570 in the juxtamembrane domain; Y703, Y721, Y730 in the kinase insert; Y823 in the activation loop; and Y900/Y936 in the C-tail) [1] [3]. These phosphorylated residues serve as docking sites for downstream adaptor proteins, activating pivotal signaling cascades:
Oncogenic transformation occurs when c-kit acquires gain-of-function mutations or undergoes overexpression, leading to ligand-independent, constitutive kinase activity. Such dysregulation is a well-established driver in several malignancies:
Table 1: Major c-Kit Mutation Hotspots and Associated Malignancies
Domain | Exon | Common Mutations | Primary Tumor Associations | Mechanism of Pathogenicity |
---|---|---|---|---|
Juxtamembrane | 11 | Deletions, point mutations | Gastrointestinal stromal tumors (70–80%) | Disruption of autoinhibitory conformation |
Extracellular dimerization | 9 | A502_Y503dup | Gastrointestinal stromal tumors (10–15%) | Ligand-independent dimerization |
ATP-binding pocket | 13 | K642E | Gastrointestinal stromal tumors, melanoma | Altered ATP affinity, constitutive activity |
Activation loop | 17 | D816V, N822K | Systemic mastocytosis (>80%), acute myeloid leukemia | Resistance to Type I inhibitors; constitutive activation |
The centrality of dysregulated c-Kit signaling in oncogenesis provides a compelling therapeutic rationale. Constitutively active c-Kit mutants function as dominant oncoproteins:
Targeting c-Kit thus represents a paradigm of precision oncology: inhibiting a genetically defined driver curtails tumor survival while sparing normal cells reliant on physiological (transient) SCF stimulation. This strategy is particularly salient for malignancies with high-frequency c-kit alterations, such as GIST and SM, where conventional chemotherapy yields minimal benefit [1] [5] [9].
The development of c-Kit inhibitors marks a watershed in molecularly targeted therapy. Key milestones include:
Despite these advances, challenges persist—notably, kinase domain heterogeneity driving resistance and off-target effects (e.g., PDGFR, VEGFR inhibition causing hypertension). This underscores the need for mutant-selective inhibitors like c-Kit-IN-3, designed to optimize specificity and overcome adaptive resistance [6] [8].
Table 2: Evolution of c-Kit-Targeted Tyrosine Kinase Inhibitors
Generation | Representative Agents | Primary Targets | Key Clinical Indications | Limitations |
---|---|---|---|---|
First | Imatinib | Wild-type; exon 9/11 mutants | Gastrointestinal stromal tumors (first-line) | Ineffective against exon 17 (D816V); secondary resistance |
Second | Sunitinib, Regorafenib | Exon 9/11/13/14/17/18 mutants | Gastrointestinal stromal tumors (second/third-line) | Multi-kinase inhibition → off-target toxicity |
Third | Avapritinib, Ripretinib | Pan-mutant (including D816V); switch pockets | Systemic mastocytosis; PDGFRA-mutant gastrointestinal stromal tumors | Narrow therapeutic windows; neurological AEs (avapritinib) |
Next-Generation | c-Kit-IN-3 (investigational) | D816V-selective; allosteric pockets | Preclinical: Acute myeloid leukemia, systemic mastocytosis | Under evaluation; specificity optimization ongoing |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: